4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone" is a chemically synthesized molecule that is not directly described in the provided papers. However, the papers do discuss various benzophenone derivatives and morpholine-containing compounds, which are structurally related to the compound of interest. These compounds are often synthesized for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reaction sequences and often employs techniques such as microwave-assisted processes, one-pot syntheses, and in situ reactions. For instance, a one-pot synthesis involving a Friedel–Crafts reaction yielded a chlorodifluoromethoxy benzophenone derivative . Another example is the sequential combination of various starting materials under microwave-assisted conditions to produce a polyheterocyclic compound . These methods highlight the synthetic versatility and efficiency in creating complex molecules with potential therapeutic applications.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. The papers describe the crystallization of compounds in monoclinic crystal systems and the adoption of specific conformations by the molecular rings . Hirshfeld surface analysis is also utilized to study intermolecular interactions within the crystal, providing insight into the stability and packing of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include fluorination, Friedel–Crafts acylation, Ugi-Zhu/aza Diels-Alder cycloaddition, and N-acylation . These reactions are crucial for introducing functional groups and constructing the core structure of the benzophenone derivatives and morpholine analogues.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques such as IR, NMR, LC-MS, and HRMS . These techniques provide detailed information about the functional groups, molecular weight, and purity of the synthesized compounds. The compounds' biological activities, such as antiproliferative, antiviral, and antimicrobial effects, are evaluated through in vitro assays, demonstrating their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

1. Structural Analysis and Interaction Studies

In a study involving derivatives of 1,2,4-triazoles, a chloro derivative named (E)-4-((4-chlorobenzylidene)amino)-3-(4-fluoro-3-phenoxyphenyl)-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione was synthesized and analyzed. This research focused on understanding the intermolecular interactions and structural behavior of such compounds using techniques like X-ray diffraction, DSC, TGA, and hot stage microscopy (HSM) (Shukla et al., 2014).

2. Synthesis Methodology

Research on the selective synthesis of similar compounds, like 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, has been conducted. A one-pot, highly selective synthesis suitable for industrial scale-up was developed, highlighting the practical aspects of synthesizing such compounds (Karrer et al., 2000).

3. Antimycobacterial Activity

Compounds related to 4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone have been explored for their antimicrobial properties. A study synthesized fluorinated benzothiazolo imidazole compounds showing promising anti-microbial activity, indicating the potential of such compounds in medical applications (Sathe et al., 2011).

4. Anti-proliferative Activity

Novel 4-benzyl-morpholine-2-carboxylic acid derivatives were synthesized and evaluated for anti-proliferative activity against various types of neoplastic cells. The study sheds light on the potential of these compounds in cancer research and treatment (Al‐Ghorbani et al., 2017).

5. Development of Polymer Membranes

In the field of material science, rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics were synthesized using 4-chloro-4′-fluorobenzophenone and further sulfonated to create proton exchange membranes. These membranes have applications in energy conversion and storage devices (Ghassemi et al., 2004).

6. Applications in Alzheimer's Disease Research

Fluorinated benzophenone derivatives have been investigated for their potential as multipotent agents against Alzheimer's disease. These studies aim to develop new drug candidates with multiple functionalities (Belluti et al., 2014).

7. Photopolymerization Studies

Research on the polymerizable amine ethylene glycol 3-morpholine-propionate methacrylate used as a coinitiator for various benzophenone photoinitiators, including 4-chloro-benzophenone, has been conducted. This study is significant in the field of photopolymerization kinetics (Sun Meng-zhou, 2007).

Eigenschaften

IUPAC Name |

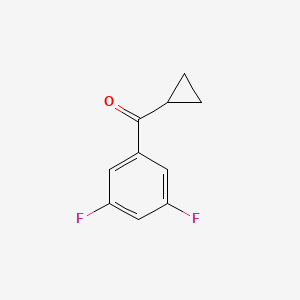

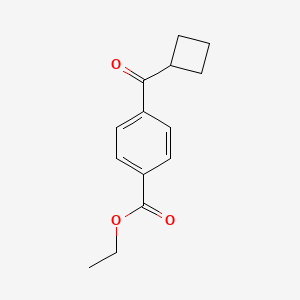

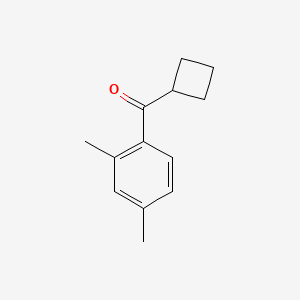

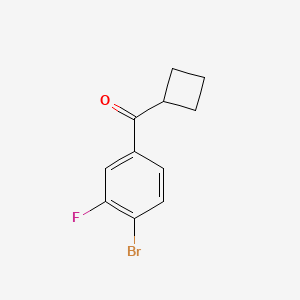

(4-chloro-3-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYDRSBIPBHAMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642642 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898770-23-5 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.